molecular formula C13H19NO2S B454878 Sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 438220-75-8

Sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B454878
CAS RN: 438220-75-8
M. Wt: 253.36g/mol
InChI Key: AATLUXISVORLDM-UHFFFAOYSA-N
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Description

Sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound with the CAS Number: 438220-75-8. It has a molecular weight of 254.37 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20NO2S/c1-3-8(2)16-13(15)11-9-6-4-5-7-10(9)17-12(11)14/h8,17H,3-7,14H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Synthetic and Medicinal Chemistry Applications

The synthesis and biological importance of 2-(thio)ureabenzothiazoles highlight the broad spectrum of biological activities of benzothiazole derivatives. These compounds are significant in medicinal chemistry, where derivatives like Frentizole, a UBT derivative, are used for treating rheumatoid arthritis and systemic lupus erythematosus. Moreover, UBTs like Bentaluron and Bethabenthiazuron serve as commercial fungicides and herbicides, demonstrating the versatility of benzothiazole derivatives in both medicinal and agricultural applications (Rosales-Hernández et al., 2022).

Antioxidant and Anti-inflammatory Research

Research on novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents illustrates the exploration of benzothiazole analogs for therapeutic applications. The synthesized benzofused thiazole derivatives were evaluated for in vitro antioxidant and anti-inflammatory activities, showing that certain derivatives exhibited significant activity. This indicates the therapeutic potential of benzothiazole derivatives in managing oxidative stress and inflammation (Raut et al., 2020).

Supramolecular and Material Chemistry

The study on benzene-1,3,5-tricarboxamide (BTA) and its role in supramolecular chemistry showcases the importance of carboxamide groups in forming highly ordered structures. BTAs self-assemble into one-dimensional, nanometer-sized rods stabilized by threefold hydrogen bonding, finding applications in nanotechnology, polymer processing, and biomedical fields. This exemplifies how structural motifs similar to sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate could be utilized in designing materials with specific properties (Cantekin et al., 2012).

Environmental and Ecotoxicological Studies

Investigations into the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) shed light on the impact of organic compounds on ecosystems and human health. Studies have detected SPAs in various environmental matrices, suggesting the need for research into the environmental behaviors, human exposure pathways, and potential toxicities of a wide range of synthetic organic compounds, including sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives (Liu & Mabury, 2020).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for Sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate . The MSDS contains information about the potential hazards of the compound, including health risks, safety precautions, and first aid measures.

properties

IUPAC Name

butan-2-yl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-3-8(2)16-13(15)11-9-6-4-5-7-10(9)17-12(11)14/h8H,3-7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATLUXISVORLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=C(SC2=C1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801149275
Record name 1-Methylpropyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS RN

438220-75-8
Record name 1-Methylpropyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438220-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpropyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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